molecular formula C12H22N2O B7903020 1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one

1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one

Cat. No.: B7903020
M. Wt: 210.32 g/mol
InChI Key: DLVLRGKDKMWYFZ-UHFFFAOYSA-N
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Description

1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one is an organic compound characterized by the presence of a bipiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 2,4’-bipiperidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and stringent quality control measures are essential to maintain the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 1,4’-Bipiperidin-3-ol
  • 4-Piperidinopiperidine
  • 1’-(2-{[1,1’-biphenyl]-4-yl}acetyl)-[1,4’-bipiperidin]-2-one

Comparison: 1-{[2,4’-Bipiperidin]-1’-yl}ethan-1-one is unique due to its specific bipiperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and industrial applications.

Biological Activity

1-{[2,4'-Bipiperidin]-1'-yl}ethan-1-one, a compound featuring a bipiperidine moiety, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antiviral activities, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_2\text{O}

This structure consists of a bipiperidine group attached to an ethanone moiety, which is crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antibacterial and antiviral properties.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial effects. For instance:

  • Inhibition Zones : The agar well diffusion method revealed varying inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the substituents on the aromatic rings and the molecular structure of the compounds tested .
CompoundPathogenInhibition Zone (mm)Concentration (ppm)
This compoundS. aureus151000
This compoundE. coli121000

Antiviral Activity

Additionally, derivatives of related compounds have shown promising antiviral activity. For example, certain chalcone derivatives were noted to inhibit viral replication effectively, suggesting that structural analogs of this compound may also possess similar properties against viruses like the Tobacco mosaic virus (TMV) .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Cell Membrane Disruption : Compounds with similar structures often disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Biofilm Formation : By targeting extracellular polymeric substances (EPS), these compounds may prevent biofilm formation in pathogenic bacteria, enhancing their antibacterial efficacy .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A study evaluating a series of bipiperidine derivatives showed that modifications in the piperidine ring significantly influenced antibacterial potency against E. coli, with some compounds exhibiting EC50 values lower than traditional antibiotics .
  • Case Study 2 : Another investigation focused on the antiviral properties of chalcone derivatives revealed that specific substitutions could enhance binding affinity to viral proteins, suggesting a potential pathway for drug development based on the bipiperidine scaffold .

Properties

IUPAC Name

1-(4-piperidin-2-ylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12/h11-13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVLRGKDKMWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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